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Compound of Interest

Compound Name: 4-(Thiazol-2-yloxy)phenylamine

Cat. No.: B561143 Get Quote

An In-depth Technical Guide to 4-(Thiazol-2-yloxy)phenylamine (CAS: 105350-49-0):

Synthesis, Characterization, and Therapeutic Potential

Core Compound Overview
4-(Thiazol-2-yloxy)phenylamine is a heterocyclic molecule featuring a phenylamine group

linked to a thiazole ring via an ether bond. This structural arrangement makes it a valuable

scaffold in medicinal chemistry and drug discovery. The thiazole ring is a key component in

numerous biologically active compounds and approved drugs, known for a wide spectrum of

therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]

The phenylamine moiety provides a versatile point for further chemical modification, allowing

for the exploration of structure-activity relationships (SAR) in drug design.[4] This guide

provides a comprehensive technical overview of its synthesis, analytical characterization,

potential applications, and safe handling protocols, intended for researchers and professionals

in the field of drug development.

Caption: Molecular Structure of 4-(Thiazol-2-yloxy)phenylamine.

Physicochemical and Spectroscopic Data
A summary of the key identifiers and predicted properties for 4-(Thiazol-2-yloxy)phenylamine
is provided below. Experimental data for this specific molecule is sparse in public literature;

therefore, spectroscopic data is presented as predicted values based on its chemical structure,

serving as a baseline for experimental verification.
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Property Value Source

CAS Number 105350-49-0 [5][6]

Molecular Formula C₉H₈N₂OS [6]

Molecular Weight 192.24 g/mol Calculated

Predicted ¹H NMR See Table 2 N/A

Predicted ¹³C NMR See Table 3 N/A

Predicted IR See Table 4 N/A

Mass Spec (EI) M⁺ peak at m/z 192 Predicted

Synthesis and Purification
The synthesis of 4-(Thiazol-2-yloxy)phenylamine is most logically achieved through a C-O

cross-coupling reaction. The Ullmann condensation is a classic and robust method for forming

aryl-ether bonds, typically employing a copper catalyst to couple an aryl halide with an alcohol

or phenol.[7][8] This approach is well-suited for linking the thiazole and phenylamine moieties.

Retrosynthetic Analysis
The ether linkage is the key disconnection point. This retrosynthesis breaks the target molecule

down into two commercially available or readily synthesizable starting materials: 4-

aminophenol and a 2-halothiazole (e.g., 2-bromothiazole).

Target Molecule
4-(Thiazol-2-yloxy)phenylamine

C-O Ether
Disconnection

Starting Materials

4-Aminophenol

2-Bromothiazole
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Caption: Retrosynthetic pathway for 4-(Thiazol-2-yloxy)phenylamine.

Proposed Synthetic Protocol: Ullmann-Type
Condensation
This protocol describes a copper-catalyzed Ullmann-type reaction. The causality for selecting

this method lies in its proven efficacy for constructing diaryl ethers, particularly when one of the

aryl components is an electron-deficient heterocycle like thiazole.[7][9] The use of a base is

critical to deprotonate the phenol, forming the nucleophilic phenoxide.

Reagents and Equipment:

2-Bromothiazole

4-Aminophenol

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Standard glassware for extraction and purification

Silica gel for column chromatography

Step-by-Step Methodology:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I)

iodide (0.1 eq).
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Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

Reactant Addition: Add 2-bromothiazole (1.1 eq) to the mixture.

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for this

high temperature is to overcome the activation energy typical of Ullmann reactions.[7]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting materials are consumed (typically 12-24 hours).

Workup: Cool the mixture to room temperature. Dilute with water and extract the product into

ethyl acetate (3x). Combine the organic layers.

Washing: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate,

and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl

acetate in hexanes) to yield the pure 4-(Thiazol-2-yloxy)phenylamine.

Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification process.

Analytical Characterization
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Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic techniques provides a self-validating system for structural elucidation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

the molecule.[11]

Experimental Protocol (¹H and ¹³C NMR):

Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz or higher

spectrometer.

Process the resulting Free Induction Decay (FID) with Fourier transformation to obtain the

spectra.

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~7.30 d 1H Thiazole H5

Proton on the
thiazole ring
adjacent to the
nitrogen.

~7.10 d 1H Thiazole H4

Proton on the

thiazole ring

adjacent to the

sulfur.

~6.85 d 2H
Phenyl H (ortho

to -O)

Aromatic protons

deshielded by

the adjacent

ether oxygen.

~6.65 d 2H
Phenyl H (ortho

to -NH₂)

Aromatic protons

shielded by the

electron-donating

amine group.

| ~5.10 | s (broad) | 2H | -NH₂ | Amine protons, often broad and exchangeable. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
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Chemical Shift (δ) ppm Assignment Rationale

~168.0 Thiazole C2
Carbon directly bonded to
two heteroatoms (O and
N).

~145.0 Phenyl C (ipso to -NH₂)
Aromatic carbon bearing the

amine group.

~144.0 Phenyl C (ipso to -O)
Aromatic carbon bearing the

ether oxygen.

~139.0 Thiazole C4 Thiazole ring carbon.

~122.0 Phenyl C (ortho to -O)
Aromatic carbons adjacent to

the ether linkage.

~116.0 Phenyl C (ortho to -NH₂)
Aromatic carbons adjacent to

the amine group.

| ~109.0 | Thiazole C5 | Thiazole ring carbon. |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[10]

Experimental Protocol:

Mix ~1 mg of the product with ~100 mg of dry potassium bromide (KBr).

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

Acquire the spectrum using an FTIR spectrometer.

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium-Strong
N-H stretch (asymmetric &
symmetric)

3150-3050 Medium Aromatic C-H stretch

~1600, ~1500 Strong C=C and C=N ring stretching

| 1250-1200 | Strong | Aryl-O (ether) C-O stretch |

Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through

fragmentation patterns.

Experimental Protocol (ESI-MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

The expected molecular ion peak for C₉H₈N₂OS would be observed at an m/z of 193.04

([M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Applications in Drug Discovery and Research
The 4-(Thiazol-2-yloxy)phenylamine scaffold is a privileged structure in medicinal chemistry,

with its derivatives showing significant potential across several therapeutic areas.

Kinase Inhibition
Many derivatives built upon a phenylamino-thiazole core have been investigated as potent

kinase inhibitors.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b561143?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/13/3994
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spleen Tyrosine Kinase (SYK) Inhibition: The phenylamino pyrimidine thiazole scaffold, a

close analogue, has been optimized to produce potent nanomolar inhibitors of SYK, an

important target in inflammatory diseases and allergies.[12]

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Substituted 4-(thiazol-5-yl)-2-

(phenylamino)pyrimidines are highly active and selective inhibitors of CDK9, a key regulator

of transcription in cancer cells.[13][14] This inhibition leads to the downregulation of anti-

apoptotic proteins like Mcl-1, reinstating programmed cell death in cancer cells.[13][14]

Antigen Cross-links IgE

B-Cell Receptor (BCR)

SYK Kinase Activation

Downstream Signaling
(e.g., PLCγ, PI3K)

Cellular Response
(e.g., Mast Cell Degranulation)

4-(Thiazol-2-yloxy)phenylamine
-based Inhibitors

Click to download full resolution via product page

Caption: Simplified SYK signaling pathway targeted by thiazole derivatives.

Anticancer and Anti-inflammatory Activity
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The thiazole nucleus is a cornerstone in the development of novel anticancer and anti-

inflammatory agents.[2][3]

Anticancer Potential: Derivatives have shown cytotoxicity against various cancer cell lines,

including breast adenocarcinoma (MCF7).[2] The mechanism often involves the inhibition of

critical cellular processes or signaling pathways overactive in cancer.

Anti-inflammatory Effects: Thiazole-containing compounds have been demonstrated to be

potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are

central to inflammation.[3][15] Systemic administration of related compounds has been

shown to decrease nociceptive behavior in animal models of pain and inflammation.[4]

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(Thiazol-2-yloxy)phenylamine is not widely

available, data from structurally related compounds and general chemical safety principles

should be applied.[16][17]
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Guideline Recommendation

Hazards

May cause skin irritation, serious eye

irritation/damage, and may cause an allergic

skin reaction.[17][18] Potentially harmful if

swallowed or inhaled.[16] Toxic to aquatic life

with long-lasting effects.[17][18]

Handling

Use only in a well-ventilated area or under a

chemical fume hood.[17] Wear appropriate

personal protective equipment (PPE): chemical-

resistant gloves, safety goggles, and a lab coat.

[16] Avoid breathing dust/fumes.[16][17] Wash

hands thoroughly after handling.[17]

Storage

Store in a tightly closed container in a cool, dry,

and well-ventilated place.[19] Keep away from

incompatible materials such as strong oxidizing

agents.[19]

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local,

state, and federal regulations.[17] Avoid release

to the environment.[17][18]

Conclusion
4-(Thiazol-2-yloxy)phenylamine stands out as a heterocyclic compound of significant interest

to the scientific community. Its robust and scalable synthesis via methods like the Ullmann

condensation makes it an accessible building block for creating diverse chemical libraries. The

established importance of the thiazole and phenylamine moieties in bioactive molecules,

particularly as kinase inhibitors and anti-inflammatory agents, positions this compound as a

valuable starting point for the design and development of next-generation therapeutics. Further

investigation into its derivatives is warranted to fully explore its potential in treating a range of

human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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